N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide
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Overview
Description
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide is a compound of significant interest in the field of medicinal chemistry. It is known for its potential applications in various therapeutic areas, particularly as an inhibitor of specific enzymes involved in disease pathways. This compound is structurally characterized by the presence of a methoxy group, an oxopiperidinyl moiety, and an oxazole ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a nitrile or an amide, under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the oxopiperidinyl moiety: This can be done through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly as an enzyme inhibitor in the treatment of diseases like cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to therapeutic effects, such as the reduction of disease symptoms or the prevention of disease progression.
Comparison with Similar Compounds
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:
Rivaroxaban: Another FXa inhibitor with similar therapeutic applications.
Edoxaban: A newer FXa inhibitor with a different pharmacokinetic profile.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and therapeutic potential compared to other compounds in the same class.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-13-6-5-11(18-16(21)14-7-8-17-23-14)10-12(13)19-9-3-2-4-15(19)20/h5-8,10H,2-4,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJRQGJGFYEJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=NO2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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